1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylsulfonyl group, and a tetrahydroquinoline moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the tetrahydroquinoline core.
Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction, typically using ethylsulfonyl chloride in the presence of a base.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl)urea: Similar structure but with the urea moiety attached to a different position on the tetrahydroquinoline ring.
Uniqueness
1-(3-Chlorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-2-26(24,25)22-10-4-5-13-11-16(8-9-17(13)22)21-18(23)20-15-7-3-6-14(19)12-15/h3,6-9,11-12H,2,4-5,10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTFZBLYYJYORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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